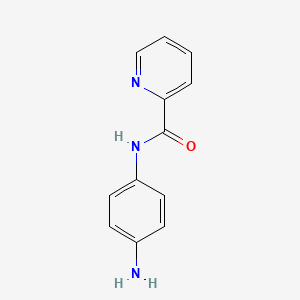
2-(1H-吡咯-1-基)苯酚
概述
描述
2-(1H-Pyrrol-1-yl)phenol is a compound that features a phenol group attached to a pyrrole ring. The phenol group is characterized by a hydroxyl group (-OH) bonded to a benzene ring, which is a common motif in organic chemistry with various biological and chemical applications. The pyrrole ring is a five-membered heterocycle containing one nitrogen atom, known for its aromaticity and reactivity. This combination of phenol and pyrrole structures can lead to interesting chemical properties and potential applications in materials science, pharmaceuticals, and organic synthesis.
Synthesis Analysis
The synthesis of phenol-based pyrrole compounds can be achieved through various methods. For instance, the synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol (4-DTPP) involves the reaction of 1,4-di(2-thienyl)-1,4-butanedione and 4-aminophenol, followed by electrochemical polymerization or oxidative polycondensation reactions . Similarly, other related compounds, such as those with tetrahydroimidazo[1,5-a]pyridin-3-yl groups, are synthesized by modifying the substituents in the para position relative to the hydroxyl group, which can significantly alter their photophysical properties .
Molecular Structure Analysis
The molecular structure of phenol-pyrrole compounds is confirmed using various spectroscopic techniques such as FT-IR, UV-Vis, and NMR . These methods provide detailed information about the functional groups, bond lengths, dihedral angles, and overall molecular conformation. For example, the crystal structure of a related compound, 3-(3-hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one, was determined to be planar and was analyzed using Hirshfeld surface analysis to understand the intermolecular interactions within the crystal lattice .
Chemical Reactions Analysis
Phenol-pyrrole compounds can undergo various chemical reactions, including polymerization and ring-opening reactions. The polymerization of 4-DTPP, for example, is achieved through oxidative polycondensation in an aqueous alkaline medium using NaOCl as an oxidant . Ring-opening reactions have also been observed in related compounds, such as 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides, which can lead to the formation of dibenzoxanthenes, diarylmethanes, and calixarenes under acidic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenol-pyrrole compounds are characterized by various analytical techniques. The electrical conductivities of synthesized monomers and polymers can be measured using the four-point probe technique . Photophysical properties, such as fluorescence, Stokes shift, and quantum yields, are investigated in solution and in polymeric matrices . Theoretical and experimental investigations, including density functional theory (DFT) calculations and spectroscopic studies, provide insights into the electronic structure, NLO properties, and thermodynamic parameters of these compounds .
科学研究应用
有机化学合成
2-(1H-吡咯-1-基)苯酚及其衍生物已用于各种有机化学合成应用。例如,它们已被用作不对称醛加成的配体,证明了在产生具有不同对映体过量值的仲醇方面是有效的 (Ge 等人,2010 年)。此外,席夫碱单体,例如 2-[(1H-吡咯-2-基亚甲基)氨基]苯酚,已被合成并进一步氧化以获得在电致变色器件中具有潜在应用的低聚物 (Kaya 等人,2014 年)。
电化学应用
2-(1H-吡咯-1-基)苯酚衍生物的电化学性质已被广泛研究。由 4-(1H-吡咯-1-基)苯酚合成的新型单体展示了在创建双类型、互补色电致变色器件方面的潜力 (Ak 等人,2006 年)。另一项研究合成了 4-(1H-吡咯-1-基)苯酚和吡咯的共聚物,显示出作为锂离子电池正极材料的比容量显着提高 (Su 等人,2012 年)。
光谱和结构分析
2-(1H-吡咯-1-基)苯酚衍生物一直是各种光谱和结构研究的主题。例如,一项关于由 2-(1H-吡咯-1-基)苯酚合成的新的烷基氨基苯酚化合物的研究通过核磁共振、紫外-可见光和计算研究提供了对分子性质的见解 (Ulaş,2021 年)。
材料科学和聚合物化学
在材料科学和聚合物化学领域,2-(1H-吡咯-1-基)苯酚衍生物已被用于开发新型聚合物和共聚物。一项研究重点介绍了由 2-(1H-吡咯-1-基)苯酚衍生物合成的电活性酚基聚合物的合成,探索了它的电学和荧光性质 (Kaya 和 Aydın,2012 年)。
其他应用
2-(1H-吡咯-1-基)苯酚衍生物的其他应用包括它们在抗菌活性中的作用,如在二硫代磷酸化反应中观察到的 (Nizamov 等人,2015 年),以及在促进立体选择性电还原过程中 (Schwientek 等人,1999 年)。
安全和危害
The safety information for “2-(1H-Pyrrol-1-Yl)Phenol” indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
作用机制
Target of Action
Related compounds such as pyrrolopyrazine derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
Similar compounds, such as pyrrolopyrazine derivatives, have been reported to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been reported to affect various biochemical pathways, leading to a range of biological activities .
Result of Action
Related compounds have been reported to exhibit a range of biological activities, suggesting that 2-(1h-pyrrol-1-yl)phenol may also have diverse effects at the molecular and cellular levels .
属性
IUPAC Name |
2-pyrrol-1-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h1-8,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZABOAAWARHJSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351874 | |
| Record name | 2-(1H-Pyrrol-1-Yl)Phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32277-91-1 | |
| Record name | 2-(1H-Pyrrol-1-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32277-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Pyrrol-1-Yl)Phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-(1H-pyrrol-1-yl)phenol in the synthesis of pyrrolo[2,1-c][1,4]benzoxazine derivatives?
A1: 2-(1H-Pyrrol-1-yl)phenol serves as a key starting material in the palladium-catalyzed aerobic oxidative cyclization reaction with isocyanides. [] The reaction proceeds through an O-H/C-H insertion cascade, where the phenolic hydroxyl group and the ortho C-H bond of the pyrrole ring are activated by the palladium catalyst. This activation allows for the insertion of an isocyanide molecule, ultimately leading to the formation of the pyrrolo[2,1-c][1,4]benzoxazine structure.
Q2: What are the advantages of this synthetic approach over existing methods for synthesizing pyrrolo[2,1-c][1,4]benzoxazine derivatives?
A2: The research highlights several advantages of this palladium-catalyzed approach: []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1298854.png)

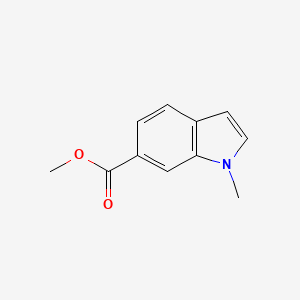

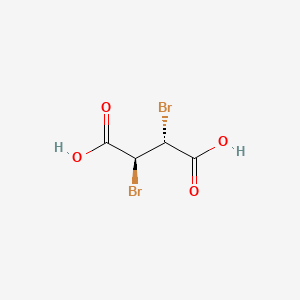
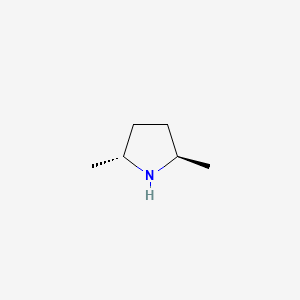
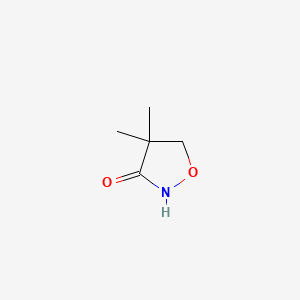

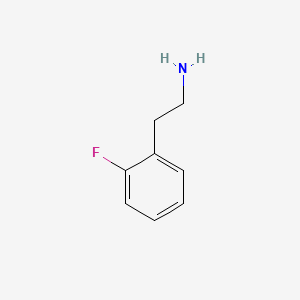
![2-Acetylamino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B1298876.png)

